molecular formula C9H16Cl2N2 B1374747 N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride CAS No. 84995-22-2

N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride

Cat. No.: B1374747
CAS No.: 84995-22-2
M. Wt: 223.14 g/mol
InChI Key: OHFODVBYLPXOHH-UHFFFAOYSA-N
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Description

It is a diamine derivative of toluene and is commonly used as a reagent in cell viability assays. The compound has a molecular weight of 186.68 and a molecular formula of C9H15ClN2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride typically involves the methylation of benzene-1,3-diamine. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one of the methyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N1,N1,N3-trimethylbenzene-1,3-diamine oxide, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in cell viability assays to assess the cytotoxicity of various compounds.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride involves its interaction with cellular components. In cell viability assays, the compound is reduced by mitochondrial enzymes to form a colored formazan product, which can be quantified spectrophotometrically. This reduction process is indicative of the metabolic activity of the cells, providing insights into cell health and viability.

Comparison with Similar Compounds

Similar Compounds

    N1,N3-dimethylbenzene-1,3-diamine: A similar compound with two methyl groups instead of three.

    N1,N1,N3-trimethylbenzene-1,3-diamine: The base compound without the dihydrochloride salt form.

Uniqueness

N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride is unique due to its specific methylation pattern and its use in cell viability assays. Its ability to be reduced by mitochondrial enzymes to form a colored product makes it particularly valuable in biological research.

Properties

IUPAC Name

1-N,3-N,3-N-trimethylbenzene-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-10-8-5-4-6-9(7-8)11(2)3;;/h4-7,10H,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFODVBYLPXOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84995-22-2
Record name 1-N,1-N,3-N-trimethylbenzene-1,3-diamine dihydrochloride
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